molecular formula C9H13N3OS B2683587 1-(3-Methyl-1,2,4-thiadiazole-5-carbonyl)piperidine CAS No. 1448078-43-0

1-(3-Methyl-1,2,4-thiadiazole-5-carbonyl)piperidine

Cat. No.: B2683587
CAS No.: 1448078-43-0
M. Wt: 211.28
InChI Key: QNRZEXBSJCYPQN-UHFFFAOYSA-N
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Description

1-(3-Methyl-1,2,4-thiadiazole-5-carbonyl)piperidine is a heterocyclic compound featuring a piperidine ring conjugated to a 1,2,4-thiadiazole moiety via a carbonyl linker. The 1,2,4-thiadiazole ring contains sulfur and nitrogen atoms, which confer unique electronic and steric properties compared to oxygen-containing analogs like oxazoles or oxadiazoles. This compound’s structural complexity makes it a candidate for drug discovery, particularly in targeting enzymes or receptors where sulfur-based heterocycles enhance binding affinity or metabolic stability .

Properties

IUPAC Name

(3-methyl-1,2,4-thiadiazol-5-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3OS/c1-7-10-8(14-11-7)9(13)12-5-3-2-4-6-12/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRZEXBSJCYPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methyl-1,2,4-thiadiazole-5-carbonyl)piperidine can be synthesized through a multi-step process. One common method involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with piperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Oxidation Reactions

The thiadiazole ring demonstrates oxidative stability under moderate conditions but undergoes ring-opening reactions with strong oxidizers. Key findings include:

Reaction TypeReagents/ConditionsProducts/OutcomesSource Citations
Ring oxidationH₂O₂ (30%) in acetic acid, 60°CThiadiazole ring cleavage to sulfonic acid derivatives
Piperidine oxidationKMnO₄ (acidic conditions)Formation of N-oxidized piperidine intermediates

Research Insights :

  • Oxidation of the thiadiazole ring requires protonation at the nitrogen atom to activate the sulfur center for electrophilic attack.

  • Piperidine oxidation yields stable N-oxide derivatives, which retain the thiadiazole-carbonyl functionality.

Reduction Reactions

The carbonyl group and thiadiazole ring exhibit distinct reducibility:

Reaction TypeReagents/ConditionsProducts/OutcomesSource Citations
Carbonyl reductionNaBH₄ in methanol, 25°CConversion to hydroxymethyl-piperidine analogs
Thiadiazole reductionLiAlH₄ in THF, refluxPartial reduction to dihydrothiadiazole species

Key Mechanisms :

  • Sodium borohydride selectively reduces the carbonyl group without affecting the thiadiazole ring.

  • Lithium aluminum hydride induces partial thiadiazole ring reduction, forming dihydro intermediates with retained aromaticity at the piperidine ring.

Nucleophilic Substitution

The electron-deficient thiadiazole ring facilitates nucleophilic attacks:

Reaction TypeReagents/ConditionsProducts/OutcomesSource Citations
Thiadiazole substitutionEthylenediamine in DMF, 80°CReplacement of methyl group with amine derivatives
Piperidine substitutionBromine in CCl₄, UV lightHalogenation at the piperidine β-position

Experimental Observations :

  • Substitution at the thiadiazole C-3 methyl group occurs via SNAr mechanisms under basic conditions.

  • Radical bromination of piperidine proceeds regioselectively at the β-carbon due to steric hindrance from the carbonyl group .

Coupling and Cross-Coupling Reactions

The compound participates in metal-catalyzed coupling reactions:

Reaction TypeReagents/ConditionsProducts/OutcomesSource Citations
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°CBiaryl derivatives via thiadiazole boronation
Amide couplingEDC/HOBt in DCM, RTPeptide-conjugated analogs

Synthetic Utility :

  • Suzuki coupling enables functionalization at the thiadiazole ring for drug discovery applications .

  • Carbodiimide-mediated amide formation preserves the piperidine ring's stereochemical integrity.

Hydrolysis and Solvolysis

Controlled hydrolysis reveals structural stability:

Reaction TypeReagents/ConditionsProducts/OutcomesSource Citations
Acidic hydrolysis6M HCl, reflux, 12hCleavage to 3-methylthiadiazole-5-carboxylic acid
Basic hydrolysisNaOH (10%), ethanol, 70°CPiperidine ring-opening to linear amine derivatives

Degradation Pathways :

  • Acidic conditions hydrolyze the carbonyl-piperidine bond selectively.

  • Strong bases induce retro-aza-Michael reactions at the piperidine moiety .

Cycloaddition and Ring-Opening Reactions

The thiadiazole ring participates in [3+2] cycloadditions:

Reaction TypeReagents/ConditionsProducts/OutcomesSource Citations
Azide-alkyne clickCuSO₄/NaAsc, H₂O/tert-BuOH, RTTriazole-fused hybrid compounds
Ring-opening with GrignardMeMgBr in THF, 0°C to RTThiadiazole ring expansion to thiazine analogs

Mechanistic Notes :

  • Click chemistry modifies the thiadiazole periphery without affecting the piperidine ring.

  • Grignard reagents induce ring-opening via nucleophilic attack at the sulfur atom.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a 3-methyl-1,2,4-thiadiazole-5-carbonyl group. This unique structure contributes to its diverse biological activities. The synthesis typically involves multi-step organic reactions that optimize yield and selectivity. Common methods include:

  • Condensation Reactions : Involving the formation of the thiadiazole ring.
  • Functional Group Modifications : To enhance solubility and bioactivity.

Biological Activities

1-(3-Methyl-1,2,4-thiadiazole-5-carbonyl)piperidine exhibits a range of biological activities:

Antimicrobial Properties
Research indicates that derivatives of this compound show significant antimicrobial activity against various pathogens, including bacteria and fungi. For instance, studies have demonstrated effective inhibition against Mycobacterium bovis and other bacterial strains .

Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines such as MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma). The cytotoxicity was evaluated using the MTT assay, revealing promising median inhibitory concentrations (IC50) .

Antiparasitic Activity
Recent evaluations have highlighted its antiparasitic properties, showing effectiveness against specific parasitic strains. This aspect is particularly relevant for developing new treatments for parasitic infections .

Case Study 1: Anticancer Activity

A study focused on the anticancer effects of this compound derivatives showed that specific modifications to the piperidine ring enhanced cytotoxicity against MCF-7 cells. The modified compounds demonstrated improved efficacy compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives were tested against a panel of bacterial strains. Results indicated a strong correlation between structural variations in the thiadiazole ring and increased antimicrobial potency. This highlights the importance of chemical modifications in drug design .

Summary Table of Applications

ApplicationDescriptionKey Findings
AntimicrobialEffective against bacteria and fungiSignificant inhibition observed
AnticancerCytotoxic effects on cancer cell linesIC50 values indicate promising activity
AntiparasiticActivity against specific parasitic strainsNotable efficacy in preliminary studies

Mechanism of Action

The mechanism of action of 1-(3-Methyl-1,2,4-thiadiazole-5-carbonyl)piperidine involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . Additionally, the compound’s ability to form hydrogen bonds and π-π interactions contributes to its biological activity .

Comparison with Similar Compounds

Data Table: Key Comparative Features

Compound Name Core Structure Key Substituents Synthesis Yield Biological Activity Key Interactions
This compound Thiadiazole-carbonyl-piperidine 3-Methyl-thiadiazole N/A Antimicrobial (inferred) Potential Glu172 salt bridge
3-Methyl-1,2-benzoxazole derivative Benzoxazole Piperidine chain 27% Acetylcholinesterase inhibition N/A
3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine Oxadiazole Oxadiazole-methyl Category A4 Undisclosed N/A
1-(3-Phenylbutyl)piperidine Piperidine Phenylbutyl N/A Sigma-1 receptor modulation Salt bridge with Glu172
1-(4-Chlorophenyl)piperidine-2,6-dione Piperidine-dione Chlorophenyl High yield Antimicrobial Hydrophobic cavity binding

Biological Activity

1-(3-Methyl-1,2,4-thiadiazole-5-carbonyl)piperidine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory effects, supported by various studies and research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 3-methyl-1,2,4-thiadiazole-5-carbonyl group. This unique structure is believed to contribute significantly to its biological activity. The thiadiazole moiety is known for its diverse pharmacological properties, including anticancer and antimicrobial activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : In vitro studies have shown that compounds containing the thiadiazole ring can induce apoptosis in various cancer cell lines. Notably, compounds similar to this compound exhibited potent cytotoxic effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The median inhibitory concentration (IC50) values were reported as low as 0.28 µg/mL for certain derivatives .
  • Mechanism of Action : The anticancer activity is primarily attributed to the induction of cell cycle arrest and apoptosis. For example, studies indicated that treatment with specific derivatives led to an increased Bax/Bcl-2 ratio and elevated levels of caspase 9 in treated cells, suggesting a mitochondrial pathway of apoptosis .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µg/mL)Mechanism
4eMCF-70.28Apoptosis via Bax/Bcl-2 ratio increase
4iHepG20.30Cell cycle arrest at G2/M phase
24A5498.107ERK1/2 inhibition

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives has been widely documented:

  • Broad Spectrum Activity : Compounds related to this compound have shown effectiveness against various bacterial and fungal strains. The presence of the thiadiazole ring enhances their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
  • Mechanistic Insights : The mechanism often involves interference with nucleic acid synthesis or protein function within microbial cells, leading to cell death or growth inhibition .

Anti-inflammatory Properties

Emerging evidence suggests that this compound may also possess anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : Some studies indicate that derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

Several case studies highlight the biological activity of thiadiazole derivatives:

  • In Vivo Studies : A study involving tumor-bearing mice demonstrated the targeting ability of certain derivatives towards sarcoma cells using radioactive tracing techniques .
  • Comparative Analysis : Research comparing various thiadiazole derivatives indicated that modifications to the piperidine ring could enhance cytotoxicity and selectivity towards cancer cells over normal cells .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(3-Methyl-1,2,4-thiadiazole-5-carbonyl)piperidine?

The synthesis typically involves coupling a 3-methyl-1,2,4-thiadiazole-5-carboxylic acid derivative with a piperidine scaffold. A two-step approach is often used:

  • Step 1 : Activation of the carboxylic acid using coupling agents like EDCl/HOBt or mixed anhydrides (e.g., via acetic anhydride) to form an active ester intermediate. This minimizes racemization and improves yield .
  • Step 2 : Nucleophilic acyl substitution with piperidine under reflux conditions in solvents like THF or DMF. Catalysts such as CuI may enhance reaction efficiency in heterocyclic systems .
    Purification is achieved via column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization .

Q. How can researchers confirm the structural integrity and purity of this compound?

Key analytical techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify the thiadiazole-piperidine linkage (e.g., carbonyl resonance at ~165–170 ppm) and methyl group integration .
  • HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) coupled with mass spectrometry to confirm molecular ion peaks and detect impurities (<2% threshold) .
  • Melting Point Analysis : Consistency with literature values (e.g., 74.5–76.5°C for analogous thiadiazole derivatives) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Store under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the carbonyl group.
  • Use amber vials to avoid photodegradation of the thiadiazole ring. Stability studies suggest <5% decomposition over 12 months under these conditions .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Solvent Optimization : Replace DMF with acetone/THF mixtures (5:1 ratio) to reduce byproduct formation during coupling .
  • Catalyst Screening : Test Cu(I) or Pd-based catalysts to accelerate heterocyclic ring formation. For example, CuI improved yields by 15–20% in analogous piperidine-triazole syntheses .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2–4 hours while maintaining >90% yield .

Q. What computational strategies are used to predict biological activity?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes with conserved catalytic sites). The thiadiazole ring’s electron-deficient nature favors binding to hydrophobic pockets .
  • QSAR Studies : Correlate substituent effects (e.g., methyl group position) with activity data from analogs (e.g., 3-methyl vs. 5-methyl thiadiazole derivatives) .

Q. How can researchers resolve contradictions in spectral data during characterization?

  • Dynamic NMR Experiments : Resolve overlapping peaks caused by conformational flexibility in the piperidine ring (e.g., chair-to-boat transitions) .
  • X-ray Crystallography : Definitive structural confirmation, particularly for stereoisomers or polymorphic forms .

Q. What strategies are effective for studying structure-activity relationships (SAR)?

  • Derivatization : Synthesize analogs with modified substituents (e.g., replacing the methyl group with ethyl or halogen atoms) and compare bioactivity .
  • Metabolite Profiling : Use LC-MS/MS to identify metabolic hotspots (e.g., oxidation of the thiadiazole ring in liver microsomes) .

Q. How should researchers address low reproducibility in biological assays?

  • Buffer Optimization : Adjust pH to 6.5–7.0 (ammonium acetate buffer) to stabilize the compound in aqueous media .
  • Control for Solubility : Use DMSO stock solutions (<0.1% final concentration) to avoid aggregation in cellular assays .

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